17-Ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylic acid
Description
17-Ethyl-3,13-diazapentacyclo[13.3.1.0²,¹⁰.0⁴,⁹.0¹³,¹⁸]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylic acid is a structurally complex pentacyclic alkaloid characterized by a fused ring system containing two nitrogen atoms and a carboxylic acid substituent. Its molecular formula is C₂₁H₂₄N₂O₂, with a molecular mass of 336.43 g/mol and a monoisotopic mass of 336.1838 . The compound’s stereochemistry includes chiral centers at positions 1 and 18, as indicated by its (1R,18R) configuration . Key features include an ethyl group at position 17 and a carboxylic acid moiety at position 1, which contribute to its physicochemical properties, such as a calculated LogP of 3.19 and a polar surface area of 45.33 Ų .
Properties
IUPAC Name |
17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-2-13-9-12-10-20(19(23)24)17-15(7-8-22(11-12)18(13)20)14-5-3-4-6-16(14)21-17/h3-6,9,12,18,21H,2,7-8,10-11H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHYWTOIDWEUIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-Ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The exact synthetic route can vary, but it generally includes the formation of the polycyclic structure through a series of cyclization reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of specialized equipment and techniques to handle the complex reactions involved in the synthesis .
Chemical Reactions Analysis
Types of Reactions
17-Ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
17-Ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylic acid has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-parasitic and vasodilatory effects.
Medicine: Investigated for its potential therapeutic applications, including antihypertensive and anti-mitotic activities.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 17-Ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit voltage-gated calcium channels, leading to decreased blood pressure and heart rate. The compound’s structure allows it to bind to these targets and exert its effects through various biochemical pathways .
Comparison with Similar Compounds
Noribogaine
- Structure: (15S,17R)-17-ethyl-3,13-diazapentacyclo[13.3.1.0²,¹⁰.0⁴,⁹.0¹³,¹⁸]nonadeca-2(10),4(9),5,7-tetraen-7-ol (CAS 481-88-9) .
- Key Differences :
- Replaces the carboxylic acid group (position 1) with a hydroxyl group at position 5.
- Molecular formula: C₂₀H₂₄N₂O₂ (vs. C₂₁H₂₄N₂O₂ in the target compound).
- Biological Activity: Noribogaine is a metabolite of ibogaine and has demonstrated efficacy in reducing nicotine self-administration in preclinical models, suggesting neuropharmacological activity .
(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.0²,⁷.0⁸,¹⁸.0¹⁵,¹⁹]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylic acid
- Structure : Features a rearranged pentacyclic system with nitrogen atoms at positions 1 and 11 .
- Key Differences :
- Smaller molecular formula (C₂₀H₂₂N₂O₂ ) due to reduced ethyl substitution and ring connectivity.
- Carboxylic acid at position 17 instead of position 1.
- Physicochemical Properties : Lower molecular mass (322.40 g/mol ) and LogP (3.19 ), similar to the target compound .
Catharanthine-d3
- Structure : A deuterated analog of catharanthine, with a methyl-d3 ester group replacing the carboxylic acid .
- Key Differences :
- Molecular formula: C₂₁H₂₄N₂O₂ (identical to the target compound but with isotopic substitution).
- Enhanced metabolic stability due to deuterium incorporation.
Physicochemical and Pharmacokinetic Comparison
*Estimated based on structural similarity.
Key Observations :
- The target compound and catharanthine-d3 share identical molecular formulas but differ in isotopic labeling and ester/carboxylic acid substitution .
- Noribogaine’s hydroxyl group increases polarity (higher polar surface area) compared to the carboxylic acid-containing analogs .
- The (15S,19S)-analog’s reduced molecular mass reflects its distinct ring connectivity and substituent positioning .
Biological Activity
Chemical Structure and Properties
17-Ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylic acid is a complex organic compound characterized by a unique pentacyclic structure with multiple double bonds and a carboxylic acid functional group. This compound belongs to a class of organic molecules noted for their intricate carbon frameworks and potential biological activities.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various multi-step organic reactions that involve the preparation of the core pentacyclic structure followed by functional group modifications. Common reagents include organometallic compounds and oxidizing agents, with reaction conditions requiring precise control over temperature and pressure to optimize yield and purity .
Anticancer Properties
Research indicates that compounds with structural similarities to this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance:
- Cytotoxicity Studies : Modified derivatives of related compounds have shown enhanced cytotoxic effects compared to their parent structures. In vitro studies demonstrated that these derivatives were more potent against five different cancer cell lines .
The biological activity is likely mediated through interactions with specific molecular targets within cells:
- Enzyme Interaction : The compound may interact with enzymes or receptors that regulate cellular processes such as apoptosis and proliferation.
- Cell Cycle Arrest : Evidence suggests that similar compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
Antimicrobial Activity
Compounds in this structural class have also been investigated for their antimicrobial properties:
- Broad-Spectrum Activity : Preliminary studies indicate potential efficacy against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Data Table: Biological Activity Summary
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity in vitro | |
| Antimicrobial | Broad-spectrum activity | |
| Mechanism | Enzyme interaction |
Case Study 1: Cytotoxicity in Cancer Cells
A study published in 2007 focused on the synthesis of carboxylic acid-modified derivatives of betulinic acid and their cytotoxic effects on cancer cell lines. The results indicated that the newly synthesized compounds exhibited significantly higher cytotoxicity than the parent compound . This suggests that structural modifications can enhance the biological activity of similar compounds.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of structurally related compounds against various pathogens. The findings revealed a notable inhibitory effect on bacterial growth, indicating potential applications in developing new antimicrobial agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
